
N-(Benzyloxycarbonyloxy)succinimide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Benzyloxycarbonyloxy)succinimide can be synthesized by reacting N,N’-disuccinimidyl carbonate with benzyl alcohol in the presence of a base such as triethylamine . The reaction is typically carried out at room temperature in an organic solvent like acetonitrile . The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Primary Reaction Type
Cbz-OSu predominantly undergoes nucleophilic acyl substitution reactions , where the benzyloxycarbonyl (Cbz) group is transferred to amines. This reaction forms stable Cbz-protected amines, critical for sequential synthesis in multi-step processes .
General Reaction Scheme :
Key Reaction Parameters
Reaction Mechanism
The mechanism involves three steps:
- Nucleophilic Attack : Amine attacks the electrophilic carbonyl carbon of Cbz-OSu.
- Tetrahedral Intermediate Formation : The succinimide leaving group stabilizes the transition state.
- Departure of N-Hydroxysuccinimide (HNSu) : Releases HNSu, yielding the Cbz-protected amine .
Mechanical Insight :
- The electron-withdrawing succinimide group activates the carbonyl for nucleophilic attack .
- Steric hindrance minimally affects reactivity, making Cbz-OSu suitable for bulky amines .
Case Studies from Literature
Substrate | Conditions | Yield (%) | Reference |
---|---|---|---|
4-Ethynylaniline | THF, 48 h, RT | 85 | |
Ethyl 4-aminocinnamate | DCM, 24 h, RT | 86 | |
N-Allylaniline | THF, 24 h, RT | 85 |
Notable Observations :
- Reactions with aromatic amines (e.g., 4-ethynylaniline) proceed efficiently at room temperature .
- Aliphatic amines require longer reaction times but achieve comparable yields .
Comparative Analysis with Similar Reagents
Advantages of Cbz-OSu :
- Avoids hazardous gases (e.g., HCl) generated by benzyl chloroformate .
- Superior compatibility with base-sensitive substrates compared to Boc-OSu .
Scalable Production
The one-pot two-phase synthesis method (patented) involves:
- Step 1 : Reacting hydroxylamine sulfate with succinic anhydride under vacuum dehydration .
- Step 2 : Adding benzyl chloroformate to the N-hydroxysuccinimide intermediate .
Key Industrial Metrics :
- Purity : ≥98% (by total nitrogen basis) .
- Throughput : Continuous flow reactors optimize yield and reduce waste .
Stability and Handling
- Moisture Sensitivity : Degrades in humid environments; store under inert gas (N₂/Ar) .
- Thermal Stability : Decomposes above 160°C; reactions conducted below 60°C .
Research Frontiers
Recent studies explore:
Scientific Research Applications
Peptide Synthesis
N-(Benzyloxycarbonyloxy)succinimide is extensively used in peptide synthesis as a protecting group for amino acids. This application allows for selective reactions during the stepwise construction of peptides, minimizing side reactions and enhancing yield.
Drug Development
The compound plays a critical role in pharmaceutical formulations, particularly in the design of prodrugs that improve bioavailability and therapeutic efficacy. It facilitates the protection of reactive amine groups during synthesis, which is essential for creating stable drug candidates.
Bioconjugation
This compound aids in bioconjugation processes, where it helps attach biomolecules such as proteins and nucleic acids to surfaces or carriers. This application enhances drug delivery systems by allowing for targeted therapy and improved pharmacokinetics.
Organic Synthesis
In organic chemistry, this compound is utilized to synthesize complex molecules, acting as a versatile reagent that enables chemists to introduce protective groups under mild conditions.
Material Science
Recent studies indicate its potential applications in developing functional materials, such as polymers and coatings, that require specific chemical properties for industrial use.
Peptide Synthesis Using Cbz-OSu
In a study focusing on cyclic methionine analogs, researchers used this compound to protect amine functionalities throughout multiple reaction steps. The results showed high yields of desired products, demonstrating its effectiveness in complex synthetic pathways.
Enhancing Antibiotic Efficacy
Another significant application involved modifying aminoglycoside antibiotics using Cbz-OSu to protect specific amino groups. This modification led to derivatives with improved activity against resistant bacterial strains, showcasing its role in antibiotic development.
Summary of Biological Activities
Application Area | Description |
---|---|
Peptide Synthesis | Protects amino acid residues during synthesis for controlled assembly. |
Antibiotic Development | Facilitates modifications that enhance efficacy against resistant bacteria. |
Drug Delivery Systems | Links therapeutic agents to targeting moieties for improved delivery. |
Mechanism of Action
The mechanism of action of N-(Benzyloxycarbonyloxy)succinimide involves the transfer of the benzyloxycarbonyl group to an amine. This occurs through a nucleophilic substitution reaction, where the amine attacks the carbonyl carbon of the benzyloxycarbonyl group, displacing the succinimide moiety . This reaction is facilitated by the presence of a base, which deprotonates the amine, increasing its nucleophilicity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Disuccinimidyl carbonate: Used for similar protection reactions but lacks the benzyloxycarbonyl group.
Benzyl chloroformate: Another reagent for introducing the benzyloxycarbonyl group but with different reactivity and handling properties.
Uniqueness
N-(Benzyloxycarbonyloxy)succinimide is unique in its ability to selectively introduce the benzyloxycarbonyl protecting group under mild conditions, making it highly valuable in peptide synthesis and other applications where the protection of amines is crucial .
Biological Activity
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is a versatile reagent primarily utilized in organic synthesis, particularly in the protection of amines. Its biological activity is significant in various fields, including medicinal chemistry, peptide synthesis, and antibiotic development. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.
Cbz-OSu is characterized as a white crystalline powder with a molecular formula of C₁₁H₁₃N₃O₄. It acts as a carboxybenzyl (Cbz) protecting group for amines, which is crucial for the synthesis of complex molecules. The introduction of the Cbz group allows for selective chemical transformations without interfering with the amine functionality.
Mechanism of Action:
- Target Interaction: Cbz-OSu interacts with amine groups to form stable Cbz-protected derivatives. This reaction is essential for the subsequent steps in peptide synthesis and other organic reactions.
- Biochemical Pathways: The protection of amine groups enables chemists to carry out reactions that would otherwise lead to undesired side products or degradation of sensitive functional groups.
Applications in Biological Research
-
Peptide Synthesis:
Cbz-OSu is extensively used in peptide synthesis as it protects amino acid residues during stepwise assembly. This method allows for greater control over the final peptide structure, which is critical for developing biologically active compounds. -
Antibiotic Development:
Research has demonstrated that Cbz-OSu plays a role in synthesizing aminoglycoside antibiotics. By protecting amino groups, it facilitates modifications that enhance the efficacy and spectrum of these antibiotics against resistant bacterial strains . -
Bioconjugation and Drug Delivery:
The compound's ability to protect amines also extends to bioconjugation strategies, where it can be used to link therapeutic agents to targeting moieties, enhancing drug delivery systems .
Table 1: Summary of Biological Activities
Case Study: Peptide Synthesis Using Cbz-OSu
In a study focusing on the synthesis of cyclic methionine analogs, researchers employed Cbz-OSu to protect amine functionalities during multiple reaction steps. The successful application resulted in high yields of desired products, demonstrating the reagent's effectiveness in complex synthetic pathways .
Case Study: Enhancing Antibiotic Efficacy
Another significant application was reported in the modification of aminoglycoside antibiotics. By utilizing Cbz-OSu to protect specific amino groups, researchers were able to create derivatives with improved activity against Gram-positive and Gram-negative bacteria. These modifications were crucial for overcoming existing resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the primary applications of N-(Benzyloxycarbonyloxy)succinimide in peptide and aminoglycoside synthesis?
- Answer: This reagent is widely used to introduce the benzyloxycarbonyl (Cbz) protecting group onto free amine groups in peptides, aminoglycosides (e.g., neomycin, kanamycin), and other biomolecules. It prevents unwanted side reactions, such as dimerization of amino acids during coupling steps, by selectively blocking amines .
- Methodological Insight: Dissolve the compound in a polar aprotic solvent (e.g., THF or dioxane) and react with the target amine in the presence of a mild base (e.g., NaHCO₃ or K₂CO₃) at room temperature. Monitor reaction completion via TLC or LCMS .
Q. How can researchers safely handle this compound in the laboratory?
- Answer: The compound is hygroscopic and may cause skin/eye irritation. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with water or oxidizing agents. Store in a dry, cool environment (<25°C) under inert gas (e.g., argon) .
- Critical Safety Note: In case of skin contact, wash immediately with soap and water. For spills, absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .
Q. What analytical techniques are recommended to confirm successful Cbz protection?
- Answer: Use ¹H/¹³C NMR to verify the appearance of Cbz-specific signals (e.g., benzyl aromatic protons at ~7.3 ppm) and the disappearance of free amine peaks. LCMS can monitor mass shifts corresponding to the addition of Cbz groups (Δm/z = +135.1 g/mol per protected amine) .
Advanced Research Questions
Q. How can partial or incomplete protection of amines be resolved when using this compound?
- Answer: Partial protection often arises from steric hindrance or competing side reactions. Optimize by:
- Increasing reagent equivalents (up to 9–10 equiv.) and reaction time (48+ hours).
- Using a co-solvent system (e.g., H₂O/THF) to improve solubility of polar substrates.
- Adding a second round of reagent after intermediate purification to ensure full conversion .
Q. What strategies enable site-selective Cbz protection in molecules with multiple amines (e.g., aminoglycosides)?
- Answer: Leverage pH-dependent reactivity or steric control:
- pH Control: Adjust reaction pH to deprotonate specific amines (e.g., primary amines react faster at pH 8–9).
- Temporary Blocking Groups: Use orthogonal protecting agents (e.g., Boc for secondary amines) before Cbz introduction.
- Solvent Effects: Polar solvents (e.g., H₂O) favor protection of hydrophilic amines in complex scaffolds .
Q. How does this compound compare to other carbamate-forming reagents (e.g., Cbz-Cl) in terms of efficiency and side reactions?
- Answer: Unlike Cbz-Cl, which can generate HCl (risk of side reactions), this reagent forms a stable succinimide byproduct, reducing acid-sensitive substrate degradation. It also minimizes dimerization in peptide synthesis due to its slower, more controlled reactivity .
- Data: In heparin sulfation studies, the reagent achieved >90% yield of Cbz-protected intermediates without detectable dimerization .
Q. What mechanistic insights explain the reagent’s reactivity in amide bond formation?
- Answer: The succinimide ester acts as a leaving group, facilitating nucleophilic attack by the target amine. The benzyloxycarbonyloxy moiety then displaces succinimide, forming a stable carbamate linkage. Computational studies suggest that three-body transition states influence reaction selectivity in crowded molecular environments .
Q. Troubleshooting and Optimization
Q. How should researchers address solubility challenges when working with hydrophobic substrates?
- Answer: Use co-solvents like DMF or DMSO to enhance reagent and substrate solubility. For aqueous-compatible reactions, employ THF/H₂O mixtures (up to 1:1 v/v) .
Q. What are the best practices for scaling up reactions involving this reagent?
Properties
IUPAC Name |
benzyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHDCCLFGOEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157020 | |
Record name | Benzyl succinimido carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-17-8 | |
Record name | N-(Benzyloxycarbonyloxy)succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13139-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl succinimido carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl succinimido carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl succinimido carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.